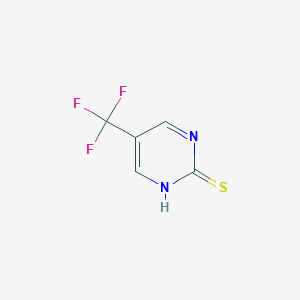![molecular formula C10H18O2 B13429941 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol typically involves the reaction of 4-methyl-3-cyclohexen-1-ol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-cyclohexen-1-ol: A precursor in the synthesis of 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol.
Propanediol: A simpler diol that shares the propanediol moiety.
Cyclohexene: The parent hydrocarbon of the cyclohexene ring in the compound.
Uniqueness
This compound is unique due to its specific combination of a cyclohexene ring and a propanediol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3,9,11-12H,4-7H2,1-2H3/t9-,10?/m0/s1 |
Clave InChI |
ZJALAEQNHJQSTN-RGURZIINSA-N |
SMILES isomérico |
CC1=CC[C@@H](CC1)C(C)(CO)O |
SMILES canónico |
CC1=CCC(CC1)C(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
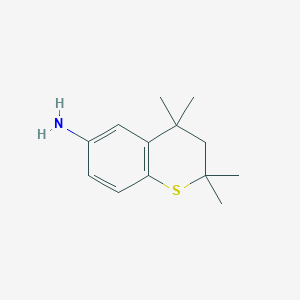
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
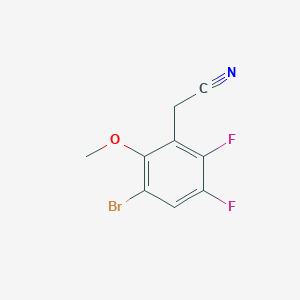
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
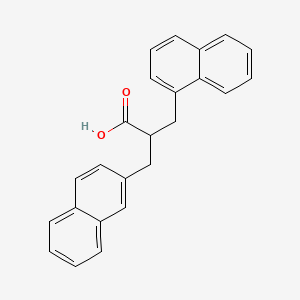
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
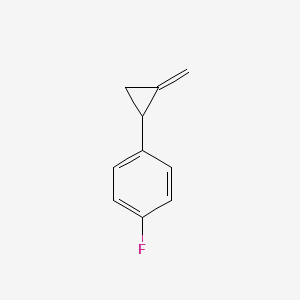
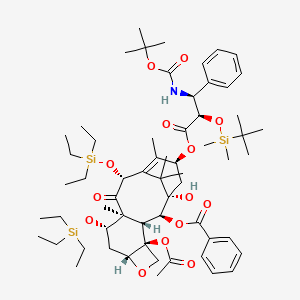
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
